2,2-Dimethylpentanenitrile
Overview
Description
2,2-Dimethylpentanenitrile is a chemical compound with the molecular formula C7H13N . It has a molecular weight of 111.1848 .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethylpentanenitrile consists of a nitrile group (-C≡N) attached to a pentane chain with two methyl groups at the second carbon .Scientific Research Applications
Multicomponent Reactions and Functional-Group Conversion
2,2-Dimethylpentanenitrile, as a derivative of isonitriles, has been utilized in various multicomponent reactions. A study by Kreye et al. (2007) highlights the use of a related isonitrile in Ugi, Passerini, and Ugi-Smiles reactions. This application is significant for converting the isonitrile group into a variety of carboxylic acid derivatives, acting as a neutral, nucleophilic COOH equivalent (Kreye, Westermann, & Wessjohann, 2007).
Enantioselective Synthesis and Biotransformations
2,2-Dimethylpentanenitrile is involved in the synthesis of certain cyclopropanecarboxylic acids and amides through biotransformation. Wang and Feng (2003) studied this process using Rhodococcus sp. AJ270, which allowed for highly enantioselective synthesis under mild conditions. This application is crucial in the field of chiral chemistry, particularly in producing optically pure compounds (Wang & Feng, 2003).
Ionization and Isomerization in Alkyl Nitriles
The ionization and isomerization of alkyl nitriles, including 2,2-dimethylpentanenitrile, are significant in understanding molecular behavior. Mayer et al. (2010) investigated these phenomena using molecular orbital calculations and experimental methods. Their findings are relevant in the field of physical chemistry, particularly in studying molecular ion formations and transformations (Mayer et al., 2010).
Neuroimaging in Alzheimer’s Disease
In a novel approach, 2,2-Dimethylpentanenitrile derivatives have been used in neuroimaging for Alzheimer's disease. Shoghi-Jadid et al. (2002) demonstrated the use of a radiofluorinated derivative for positron emission tomography to localize neurofibrillary tangles and beta-amyloid plaques in living patients. This application is groundbreaking in medical imaging and diagnostics (Shoghi-Jadid et al., 2002).
Corrosion Inhibition
The derivative of 2,2-Dimethylpentanenitrile, particularly in the form of spirocyclopropane, has been explored for its corrosion inhibition properties. Research by Chafiq et al. (2020) on mild steel in acidic solutions demonstrates its potential as a green and environmentally friendly inhibitor. This application is particularly relevant in industrial chemistry and materials science (Chafiq et al., 2020).
Synthesis of Heteroarenes
2,2-Dimethylpentanenitrile plays a role in the synthesis of heteroarenes. Shi et al. (2018) developed a method for synthesizing CMe2CF3-containing heteroarenes, which are valuable in drug discovery processes. The method involves tandem dimethyltrifluoroethylation and cyclization of isonitriles (Shi et al., 2018).
properties
IUPAC Name |
2,2-dimethylpentanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-5-7(2,3)6-8/h4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJQCUDHKUWEFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508974 | |
Record name | 2,2-Dimethylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethylpentanenitrile | |
CAS RN |
20654-47-1 | |
Record name | 2,2-Dimethylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-Dimethylvaleronitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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